Cas no 1292457-09-0 (ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate)

ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate
- 1292457-09-0
- EN300-10147663
-
- インチ: 1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1
- InChIKey: SMUTVZQENNXIKA-JTQLQIEISA-N
- ほほえんだ: FC1C=CC(=CC=1[C@H](CC(=O)OCC)N)F
計算された属性
- せいみつぶんしりょう: 229.09143498g/mol
- どういたいしつりょう: 229.09143498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 52.3Ų
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10147663-0.25g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 95% | 0.25g |
$642.0 | 2023-10-28 | |
Enamine | EN300-10147663-1g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 95% | 1g |
$699.0 | 2023-10-28 | |
Enamine | EN300-10147663-10g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 95% | 10g |
$3007.0 | 2023-10-28 | |
Enamine | EN300-10147663-0.5g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 95% | 0.5g |
$671.0 | 2023-10-28 | |
Enamine | EN300-10147663-0.05g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 95% | 0.05g |
$587.0 | 2023-10-28 | |
Enamine | EN300-10147663-5g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 95% | 5g |
$2028.0 | 2023-10-28 | |
Enamine | EN300-10147663-2.5g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 95% | 2.5g |
$1370.0 | 2023-10-28 | |
Enamine | EN300-10147663-0.1g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 95% | 0.1g |
$615.0 | 2023-10-28 | |
Enamine | EN300-10147663-1.0g |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
1292457-09-0 | 1g |
$0.0 | 2023-05-25 |
ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoateに関する追加情報
Introduction to ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate (CAS No. 1292457-09-0)
Ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate (CAS No. 1292457-09-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the amino acid ester family and is characterized by its unique structural features, including a 2,5-difluorophenyl substituent and an amino group. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chirality of ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate is particularly noteworthy, as it plays a crucial role in determining the biological activity and selectivity of the final products. Chiral compounds are essential in pharmaceutical development because they can exhibit different pharmacological profiles compared to their enantiomers. This makes ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate an attractive starting material for the synthesis of enantiomerically pure drugs.
Recent studies have highlighted the potential applications of ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate in the development of novel therapeutics. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in various diseases. The 2,5-difluorophenyl group has been shown to enhance the binding affinity and selectivity of these inhibitors, making them more effective in targeting disease pathways.
In addition to its role as an intermediate, ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate has also been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The ester functionality in ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate can be hydrolyzed by esterases, releasing the active amino acid derivative. This property makes it an interesting candidate for improving the pharmacokinetic properties of drugs, such as enhancing solubility and reducing toxicity.
The synthesis of ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate typically involves several steps, including the formation of a chiral auxiliary and subsequent transformations to introduce the desired functional groups. One common approach is to use asymmetric synthesis techniques to ensure high enantiomeric purity. Recent advancements in catalytic asymmetric synthesis have made it possible to produce this compound with high efficiency and yield, making it more accessible for large-scale applications.
From a safety and regulatory perspective, ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate is generally considered safe for use in laboratory settings when proper handling procedures are followed. However, it is important to adhere to standard safety guidelines and regulatory requirements when working with any chemical compound. This includes using appropriate personal protective equipment (PPE), ensuring proper ventilation, and disposing of waste materials according to environmental regulations.
In conclusion, ethyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate (CAS No. 1292457-09-0) is a versatile and valuable compound with significant potential in pharmaceutical research and development. Its unique structural features and chiral nature make it an ideal candidate for the synthesis of bioactive molecules and prodrugs. Ongoing research continues to uncover new applications and optimize synthetic methods for this compound, further solidifying its importance in the field.
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